molecular formula C14H12FN B15169801 Benzenamine, 2-fluoro-N-(1-phenylethylidene)- CAS No. 646502-87-6

Benzenamine, 2-fluoro-N-(1-phenylethylidene)-

Cat. No.: B15169801
CAS No.: 646502-87-6
M. Wt: 213.25 g/mol
InChI Key: WIKWYGCQLSCJMH-UHFFFAOYSA-N
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Description

Benzenamine, 2-fluoro-N-(1-phenylethylidene)- is an imine derivative characterized by a fluorine substituent at the 2-position of the aniline ring and a 1-phenylethylidene group. The imine (C=N) bond is central to its reactivity, with a reported bond length of 1.292 Å . This compound’s structure places it within a broader class of Schiff bases, which are widely studied for their applications in coordination chemistry, catalysis, and medicinal chemistry.

Properties

CAS No.

646502-87-6

Molecular Formula

C14H12FN

Molecular Weight

213.25 g/mol

IUPAC Name

N-(2-fluorophenyl)-1-phenylethanimine

InChI

InChI=1S/C14H12FN/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15/h2-10H,1H3

InChI Key

WIKWYGCQLSCJMH-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1F)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-fluoro-N-(1-phenylethylidene)- typically involves the reaction of 2-fluorobenzonitrile with an appropriate amine under specific conditions. The reaction conditions may include the use of a catalyst, such as palladium on carbon, and a solvent like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 2-fluoro-N-(1-phenylethylidene)- can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: Benzenamine, 2-fluoro-N-(1-phenylethylidene)- is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors and enzymes. It may be used in the development of new pharmaceuticals or as a tool in biochemical research.

Medicine: Research is ongoing to explore the potential medicinal applications of Benzenamine, 2-fluoro-N-(1-phenylethylidene)-, particularly in the treatment of diseases related to inflammation and oxidative stress.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which Benzenamine, 2-fluoro-N-(1-phenylethylidene)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but generally, the compound may modulate signaling pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

Structural and Electronic Comparisons with Analogous Compounds

Imine Bond Length Variations

The C=N bond length in imines is sensitive to substituent effects. Comparative data from crystallographic studies reveals:

Compound Name C=N Bond Length (Å) Substituent Effects Reference
Benzenamine, 2-fluoro-N-(1-phenylethylidene)- 1.292 Electron-withdrawing F at position 2
(E)-1-(Naphthalen-2-yl)ethylidene(naphthyl)amine 1.265 Extended conjugation (naphthyl groups)
2-(N-Benzyl-α-iminoethyl)phenol 1.286 Intramolecular H-bonding (OH group)
(S)-(+)-N-(1-Phenylethyl)salicylideneamine 1.264 Electron-donating OMe group

Key Observations :

  • The longer C=N bond in the 2-fluoro derivative (1.292 Å) compared to naphthyl or salicylidene analogs suggests reduced conjugation due to fluorine’s electron-withdrawing nature .
  • Intramolecular hydrogen bonding in phenolic imines (e.g., 2-(N-benzyl-α-iminoethyl)phenol) shortens the C=N bond by stabilizing the imine tautomer .

Substituent Effects on Reactivity and Stability

Halogenated Derivatives :
  • Molecular formula: C₁₄H₁₁F₂N .
  • 3-Chloro-4-nitro-N-(1-phenylethylidene)benzenamine (CAS 927434-93-3):
    • Chlorine and nitro groups introduce steric hindrance and strong electron withdrawal, reducing imine basicity. Molecular weight: 274.70 g/mol .
Electron-Donating Substituents :
  • 4-Methoxy-N-(1-phenylethylidene)benzenamine (CAS 2743-00-2):
    • Methoxy group at position 4 enhances resonance stabilization of the imine, increasing stability. This compound exhibits regioselective reactivity in condensation reactions due to steric hindrance .
  • 2-Methoxy-6-methyl-N-(1-phenylethylidene)benzenamine (CAS 389888-00-0): Methoxy and methyl groups at positions 2 and 6 create steric bulk, altering conformational dynamics and reducing planarity. Molecular formula: C₁₆H₁₇NO .
Alkynyl and Methyl Derivatives :
  • 2-Methyl-N-(1-phenyl-2-propynylidene)benzenamine (CAS 666723-11-1):
    • The propynylidene group introduces a triple bond, increasing rigidity and altering electronic properties. Methyl at position 2 provides steric shielding .

Catalytic Reactions

  • Boron Trifluoride-Catalyzed Condensations: 4-Methoxy-N-(1-phenylethylidene)benzenamine reacts with 2-aminobenzamides to yield conjugated imines in >80% yield, demonstrating the role of electron-donating groups in facilitating carbocation intermediates . In contrast, the 2-fluoro derivative’s electron withdrawal may slow such reactions but improve selectivity in electrophilic aromatic substitutions.

Biological Activity

Benzenamine, 2-fluoro-N-(1-phenylethylidene)-, also known as a derivative of benzenamine with a specific fluorine substitution, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula of Benzenamine, 2-fluoro-N-(1-phenylethylidene)- is C14H12FNC_{14}H_{12}FN. The presence of the fluorine atom is expected to influence its reactivity and biological interactions due to the electronegative nature of fluorine.

Synthesis

The synthesis of Benzenamine derivatives typically involves condensation reactions between amines and aldehydes or ketones. For instance, the reaction of 1-phenylethylidene with an appropriate amine can yield this compound. Various synthetic routes have been explored to optimize yields and selectivity, often employing solid acid catalysis or microwave-assisted techniques to enhance reaction efficiency .

Antimicrobial Activity

Research indicates that compounds similar to Benzenamine derivatives exhibit significant antimicrobial properties. For example, studies have shown that nitrogen-based heterocyclic compounds demonstrate potent antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine can enhance this activity by increasing the compound's ability to penetrate bacterial membranes .

Anticonvulsant Activity

In a study focusing on N-phenylacetamide derivatives, several compounds were evaluated for their anticonvulsant properties using models such as maximal electroshock (MES) and pentylenetetrazole tests. The findings revealed that certain derivatives exhibited promising activity in these models, suggesting potential therapeutic applications for seizures . Although specific data on Benzenamine, 2-fluoro-N-(1-phenylethylidene)- is limited, its structural similarities may imply comparable effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies are crucial in understanding how modifications to the Benzenamine structure can alter its biological efficacy. The introduction of fluorine at the 2-position has been shown to affect binding affinity and reactivity towards biological targets. For instance, compounds with halogen substitutions often exhibit enhanced activity due to increased lipophilicity and altered electronic properties .

Case Studies

  • Antibacterial Screening : A series of benzenamine derivatives were tested against common bacterial strains. Compounds with fluorine substitutions demonstrated enhanced inhibition zones compared to their non-fluorinated counterparts. This suggests that the 2-fluoro group may play a significant role in increasing antimicrobial potency .
  • Anticonvulsant Evaluation : In a pharmacological study involving various N-phenyl derivatives, it was noted that those with specific substituents showed significant anticonvulsant activity in animal models. While direct studies on Benzenamine, 2-fluoro-N-(1-phenylethylidene)- are lacking, the trends observed in related compounds indicate potential efficacy .

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